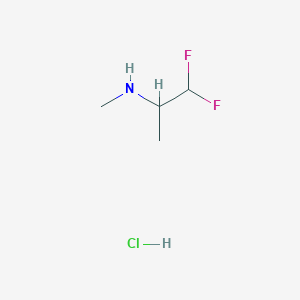
1,1-Difluoro-N-methylpropan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-N-methylpropan-2-amine hydrochloride, also known as DFMA, is a synthetic compound that is frequently used in research and industry. It has a CAS Number of 1803583-55-2 .
Molecular Structure Analysis
The Inchi Code for 1,1-Difluoro-N-methylpropan-2-amine hydrochloride is1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1,1-Difluoro-N-methylpropan-2-amine hydrochloride is a powder . It has a molecular weight of 145.58 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Quasisilatrane Compounds : A study by Soldatenko et al. (2011) detailed a new route to synthesize 1,1-difluoro-5-methylquasisilatrane compounds, highlighting the reactivity of silanes with N-methyl-bis(2-hydroxyethyl)amine, a process relevant in the production of specialized silicon compounds Soldatenko et al., 2011.
NO-Specific Probe Reactions : Research by McQuade et al. (2010) investigated the reactivity of CuFL1 with nitric oxide to form N-nitrosated products, demonstrating the importance of the protonation state of the secondary amine for reactivity. This information is useful in designing faster-reacting probes for various applications McQuade, Pluth, & Lippard, 2010.
Applications in Analytical Chemistry
Detection of Amines with Chlorophyll Derivatives : Tamiaki et al. (2013) described the use of chlorophyll derivatives for detecting amines. The study highlighted the potential application of these compounds in analytical chemistry, particularly for detecting primary amines Tamiaki et al., 2013.
Antineoplastic Agent Synthesis : Pettit et al. (2003) reported the synthesis of an antineoplastic agent involving the hydrochloride form of a similar compound. This research contributes to the development of new cancer treatment drugs Pettit et al., 2003.
Materials Science and Corrosion Inhibition
Corrosion Inhibition : A study by Leçe et al. (2008) investigated Schiff base compounds containing nitrogen and their effect as corrosion inhibitors. This research has implications for the use of similar amines in protecting metals from corrosion Leçe, Emregül, & Atakol, 2008.
Difluoroalkylation of Amines : Epifanov et al. (2018) described a novel method for 1,1-dihydrofluoroalkylation of amines using sulfuryl fluoride. This process is relevant in the synthesis of various fluorinated organic compounds Epifanov et al., 2018.
Pharmaceutical and Biomedical Applications
Synthesis of Bioactive Compounds : Colella et al. (2018) described a synthetic protocol for 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used in reactions with aromatic amines, leading to thiazoles relevant in drug discovery Colella et al., 2018.
Optimization of Lennard‐Jones Parameters : Chen et al. (2002) focused on the optimization of Lennard‐Jones parameters for amines and fluorine‐substituted compounds, which is significant in the study of biomolecular systems in aqueous environments Chen, Yin, & MacKerell, 2002.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1,1-difluoro-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYLMSRRMZNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)
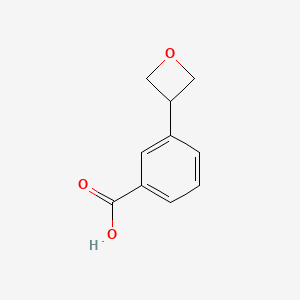
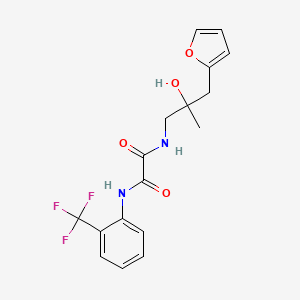
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)
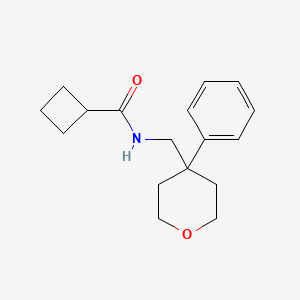

![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)
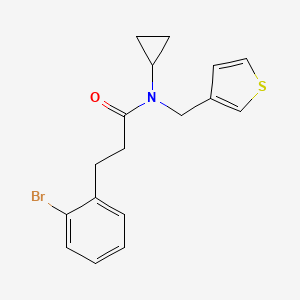
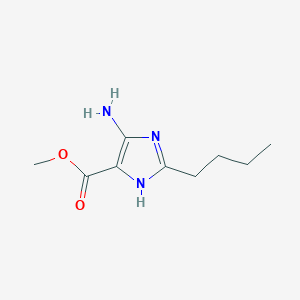
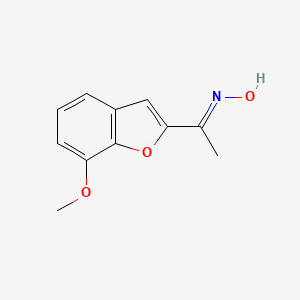
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)